N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O2S/c1-8(19)18(7-10-3-2-4-20-10)14-17-13-11(16)5-9(15)6-12(13)21-14/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKRTHIKOCMIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CO1)C2=NC3=C(C=C(C=C3S2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions. One possible route could include:
Formation of the Benzothiazole Ring: Starting from a suitable precursor such as 4,6-difluoroaniline, the benzothiazole ring can be formed through a cyclization reaction with a sulfur source.
Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction using a furan derivative.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and specific reaction conditions tailored for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The fluorine atoms on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide
- N-(4,6-dichlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide
Uniqueness
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide is unique due to the presence of both fluorine atoms on the benzothiazole ring and the furan ring linked through an acetamide group. This combination of structural features can impart distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a difluorobenzo[d]thiazole moiety and a furan substituent, suggest diverse mechanisms of action that may be exploited for therapeutic purposes.
The compound's chemical characteristics are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 922387-01-7 |
| Molecular Formula | C₁₇H₁₀F₂N₂O₂S |
| Molecular Weight | 376.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of difluoro substitutions enhances its reactivity and binding affinity, potentially leading to modulation of biological pathways.
Potential Mechanisms
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation: It could act as an antagonist or agonist at certain receptor sites, influencing cellular responses.
- DNA Interaction: There is potential for interaction with nucleic acids, impacting gene expression or replication processes.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that compounds containing benzo[d]thiazole moieties exhibit significant antimicrobial properties. The difluoro substitution may enhance this activity by increasing lipophilicity and membrane penetration.
Anticancer Properties
Preliminary research suggests that this compound may possess anticancer properties. The mechanism is thought to involve apoptosis induction in cancer cells through modulation of key signaling pathways.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing markers of inflammation in vitro. This could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound across various biological assays:
-
In Vitro Studies:
- In a study examining the antimicrobial effects against Gram-positive and Gram-negative bacteria, the compound demonstrated significant inhibition zones compared to control groups.
- Cytotoxicity assays on cancer cell lines revealed IC50 values indicating potent activity against specific cancer types.
-
In Vivo Studies:
- Animal models treated with the compound showed reduced tumor growth rates compared to untreated controls, supporting its potential as an anticancer agent.
- Inflammation models indicated a decrease in edema and inflammatory markers following administration of the compound.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan)acetamide | Single fluorine substitution | Moderate antimicrobial activity |
| N-(4,6-dichlorobenzo[d]thiazol-2-yl)-N-(furan)acetamide | Dichloro substitutions | Lower anticancer activity |
| N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(methyl)acetamide | Methyl group instead of furan | Reduced anti-inflammatory effects |
Q & A
Basic: What are the established synthetic routes for N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide, and what critical reaction conditions ensure optimal yield and purity?
Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the benzo[d]thiazole core. Key steps include:
- Step 1: Coupling of 4,6-difluorobenzo[d]thiazol-2-amine with activated acylating agents (e.g., acetic anhydride or chloroacetyl chloride) under basic conditions (e.g., diisopropylethylamine) in solvents like tetrahydrofuran or dichloromethane .
- Step 2: Alkylation of the secondary amine with furan-2-ylmethyl halides or via reductive amination, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity.
Critical conditions:
- Temperature control: Reactions often proceed at 0–25°C to minimize side reactions .
- Solvent selection: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in alkylation steps .
- Catalysts: 4-Dimethylaminopyridine (DMAP) improves acylation efficiency .
Basic: Which analytical techniques are essential for confirming the molecular structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify connectivity and substitution patterns (e.g., distinguishing fluorinated vs. non-fluorinated aromatic protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for detecting impurities .
- HPLC: Purity assessment (>95%) using reverse-phase columns and UV detection at λ = 254 nm .
- X-ray crystallography: Resolves bond lengths/angles and spatial arrangement, though challenging due to crystallization difficulties in fluorinated compounds .
Basic: What are the key considerations for ensuring the stability of this compound during storage and experimental use?
Answer:
- Storage conditions: Store at –20°C in airtight, light-protected containers to prevent photodegradation and hydrolysis .
- Solvent compatibility: Avoid aqueous or highly polar solvents (e.g., water, methanol) if the compound is prone to hydrolysis; use DMSO or DMF for stock solutions .
- pH sensitivity: Stability tests across pH 3–9 are recommended, as acetamide bonds may degrade under acidic/basic conditions .
Advanced: How can researchers investigate the mechanism of action of this compound against biological targets?
Answer:
- Molecular docking: Use software (e.g., AutoDock Vina) to predict binding affinities with enzymes (e.g., urease) or receptors, focusing on hydrogen bonding with the acetamide group and π-π stacking with the benzothiazole ring .
- Enzyme inhibition assays: Measure IC₅₀ values in dose-response studies (e.g., urease inhibition via Berthelot method) .
- Cellular uptake studies: Fluorescent labeling (e.g., BODIPY tags) tracks intracellular localization .
Advanced: What strategies are employed to resolve contradictions in biological activity data between structurally similar derivatives?
Answer:
- Structure-Activity Relationship (SAR) studies: Synthesize analogs with varied substituents (e.g., replacing fluorine with nitro or ethoxy groups) to isolate electronic vs. steric effects .
- Data normalization: Control for variables like assay conditions (e.g., pH, temperature) and cell line specificity .
- Meta-analysis: Compare results across studies using standardized metrics (e.g., % inhibition at 10 µM) to identify outliers .
Advanced: What computational approaches are utilized to predict the binding interactions of this compound with enzymes?
Answer:
- Molecular Dynamics (MD) simulations: Simulate ligand-protein interactions over 100-ns trajectories to assess stability of binding poses .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Evaluate electronic effects of fluorine substituents on binding energy .
- Free Energy Perturbation (FEP): Calculate relative binding affinities of analogs to guide synthetic prioritization .
Advanced: How does the substitution pattern on the benzothiazole ring influence the compound's pharmacokinetic properties?
Answer:
- Fluorine substitution: Enhances metabolic stability by reducing CYP450-mediated oxidation but may reduce solubility .
- Ethoxy vs. nitro groups: Ethoxy improves solubility (logP reduction) and oral bioavailability, while nitro groups increase electrophilicity and potential toxicity .
- Comparative studies: Pharmacokinetic profiling (e.g., Caco-2 permeability, plasma protein binding) across derivatives identifies optimal substituents for in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
